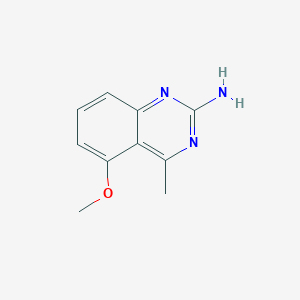

5-Methoxy-4-methylquinazolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-methoxy-4-methylquinazolin-2-amine |

InChI |

InChI=1S/C10H11N3O/c1-6-9-7(13-10(11)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H2,11,12,13) |

InChI Key |

GWZXTNIIZDTQEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)C=CC=C2OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 4 Methylquinazolin 2 Amine and Its Analogues

Precursor Synthesis and Intermediate Chemistry

The synthesis of 5-Methoxy-4-methylquinazolin-2-amine fundamentally relies on the availability of appropriately substituted benzene (B151609) ring precursors. A common starting point for quinazoline (B50416) synthesis is an anthranilic acid derivative or a 2-aminobenzonitrile. For the target compound, a key intermediate would be a 2-amino-6-methoxybenzonitrile (B73248) or a related compound.

The general approach often involves the strategic placement of the methoxy (B1213986) group and an amino group ortho to each other on the benzene ring. For instance, the synthesis of a related precursor, 5-(ethylsulfonyl)-2-methoxyaniline, was achieved in a four-step process starting from 4-methoxybenzene-1-sulfonyl chloride, highlighting a viable pathway for creating polysubstituted anilines. nih.gov Such precursors are crucial as the arrangement of substituents dictates the final structure of the quinazoline ring.

Another critical component is the introduction of the nitrogen atom that will become part of the pyrimidine (B1678525) ring of the quinazoline. This is often achieved through the use of reagents like cyanamide (B42294) or guanidine (B92328) derivatives, which react with the precursor to form the 2-amino functionality. nih.gov The chemistry of these intermediates is pivotal, as their reactivity and the specific functional groups they carry guide the subsequent cyclization and derivatization steps.

Cyclization Reactions for Quinazoline Ring Formation

The construction of the bicyclic quinazoline scaffold is the central step in the synthesis. This is typically achieved through cyclization reactions that form the pyrimidine ring fused to the initial benzene precursor. Various methods, including condensation and multi-component reactions, have been developed to achieve this transformation efficiently.

Condensation Reactions

Condensation reactions are a traditional and widely used method for forming the quinazoline ring. These reactions typically involve the heating of an anthranilic acid derivative with an amide or a related compound. nih.govresearchgate.net For instance, the Niementowski quinazoline synthesis involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. nih.gov A variation of this could involve the cyclization of a 2-aminobenzamide (B116534) with an appropriate reagent to introduce the C2 and N3 components of the ring.

Modern approaches often utilize catalysts to improve yields and reaction conditions. For example, visible light has been used as a clean energy source to promote the condensation cyclization for the synthesis of quinazolin-4(3H)-ones without the need for a metal catalyst. bohrium.com Another method involves the reaction of 2-aminobenzamides with aldehydes, followed by an oxidation step to yield quinazolin-4(3H)-ones. researchgate.net These methods demonstrate the versatility of condensation strategies in building the quinazoline core.

Multi-component Reactions

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like quinazolines in a single step from three or more starting materials. nih.govopenmedicinalchemistryjournal.com This strategy is particularly valuable for creating diverse libraries of compounds.

A common MCR for quinazoline synthesis involves the reaction of a 2-aminobenzonitrile, an aldehyde, and a source of ammonia. nih.gov Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids have been reported to produce diverse quinazolines in good yields. organic-chemistry.org Similarly, copper-catalyzed MCRs using components like 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide (B78521) have proven effective. nih.gov The Ugi four-component reaction (Ugi-4CR) has also been adapted for the rapid synthesis of diverse substituted polycyclic quinazolinones, showcasing the power of MCRs in generating structural complexity. nih.govacs.org These reactions are highly valued for their ability to construct the quinazoline skeleton with various substituents in a convergent and efficient manner.

Strategic Derivatization at Key Positions of the Quinazoline Scaffold

Once the this compound core is synthesized, its properties can be further tuned by modifying the functional groups at key positions. The C-2 amino group and the C-4 methyl group are primary targets for such derivatization.

Modifications at the C-2 Amino Position

The amino group at the C-2 position is a versatile handle for introducing a wide range of substituents. This can be achieved through various reactions, such as N-alkylation or N-acylation. For example, a method for the synthesis of 2-aminoquinazoline (B112073) derivatives involves an acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones, directly installing a substituted amino group at the C-2 position. mdpi.com

Furthermore, the 2-amino group can act as a nucleophile. A straightforward, metal-free approach allows for the synthesis of 2-aminoquinazolines using a free or cyclic amine, which attacks a cyanamide intermediate that subsequently cyclizes. nih.gov This allows for significant structural diversity. The literature also describes selective modifications at the C2 position using 2-chloroquinazolines as precursors, where the chlorine is displaced by various nucleophiles, including amines. nih.gov

Table 1: Examples of C-2 Amino Position Modifications

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Amino aryl ketone | N-Benzyl cyanamide, HCl | N-Benzyl-quinazolin-2-amine derivative | mdpi.com |

| 2-Aminobenzophenone (B122507) | 4-Morpholinecarbonitrile, KOtBu | 4-Phenyl-N-morpholinylquinazolin-2-amine | nih.gov |

Substituent Variations at the C-4 Methyl Group

Modifying the C-4 position allows for another layer of structural diversification. While direct functionalization of the methyl group can be challenging, variations are typically introduced by using different precursors during the initial ring synthesis.

For instance, in the acid-mediated annulation reaction mentioned earlier, the substituent at the C-4 position is determined by the ketone used as a starting material. Using 2-aminoacetophenone (B1585202) would yield a 4-methylquinazoline, whereas using 2-aminobenzophenone would result in a 4-phenylquinazoline. mdpi.com This highlights a common strategy where the desired C-4 substituent is incorporated into one of the initial building blocks.

Another approach involves the synthesis of 4-arylquinazolines through a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids. organic-chemistry.org This method provides a direct route to installing various aryl groups at the C-4 position. While direct manipulation of the C-4 methyl group is less common, these synthetic strategies provide robust alternatives for achieving structural diversity at this position.

Table 2: Synthetic Routes for C-4 Position Variation

| Precursor 1 | Precursor 2 | Method | C-4 Substituent | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenone | N-Benzyl cyanamide | Acid-mediated annulation | Methyl | mdpi.com |

| 2-Aminobenzophenone | N-Benzyl cyanamide | Acid-mediated annulation | Phenyl | mdpi.com |

Alterations to the C-5 Methoxy Group

The methoxy group at the C-5 position of the quinazoline scaffold is a significant feature for chemical modification. Altering this group can modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn can influence its biological interactions. Methodologies for such alterations primarily involve demethylation to reveal a hydroxyl group or nucleophilic aromatic substitution (SNAr) to replace the methoxy group entirely.

Demethylation: The conversion of the C-5 methoxy group to a hydroxyl group is a key transformation, yielding 5-hydroxy-4-methylquinazolin-2-amine. This hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, or it may be a critical pharmacophoric feature itself. Standard demethylation reagents used for aryl methyl ethers are applicable here. Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or nucleophilic agents like thiolates are effective. nih.govresearchgate.net The choice of reagent depends on the sensitivity of other functional groups present in the molecule. For instance, BBr₃ is a powerful Lewis acid effective for cleaving aryl ethers but may not be compatible with acid-labile groups. Thiolate-mediated demethylation offers a milder, nucleophilic alternative. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Direct replacement of the methoxy group via a nucleophilic aromatic substitution reaction is another viable strategy, though it is synthetically challenging. The success of an SNAr reaction on an aromatic ring depends on the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com The quinazoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack. However, without strong activation, the methoxy group is typically a poor leaving group.

To enhance reactivity, the nitrogen atoms within the quinazoline ring can be protonated or alkylated to increase the ring's electrophilicity. Alternatively, conversion of the methoxy group into a better leaving group, such as a tosylate or triflate, could be envisioned, although this would first require demethylation to the corresponding phenol (B47542). A variety of nucleophiles, including amines, alkoxides, and thiolates, can then be employed to introduce new functionalities at the C-5 position. beilstein-journals.orgmdpi.com

The following table summarizes potential synthetic alterations to the C-5 methoxy group based on established chemical principles.

| Transformation | Reagents/Conditions | Product Functional Group | Notes |

| O-Demethylation | Boron tribromide (BBr₃) in CH₂Cl₂; or 48% Hydrobromic acid (HBr), heat. nih.gov | C-5 Hydroxyl (-OH) | A common and effective method for cleaving aryl ethers. The resulting phenol is a versatile intermediate. |

| Nucleophilic Displacement | Sodium ethanethiolate (NaSEt) in DMF, heat. nih.gov | C-5 Hydroxyl (-OH) | A milder, nucleophilic approach to demethylation, suitable for substrates with acid-sensitive groups. |

| Nucleophilic Substitution | Various Nucleophiles (e.g., R-NH₂, R-O⁻, R-S⁻) with an activated substrate. | C-5 Amino, Alkoxy, or Thioether | Challenging due to the poor leaving group nature of methoxide. Requires activation of the quinazoline ring. |

Green Chemistry Approaches in Quinazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinazolines to reduce environmental impact and improve efficiency. pnrjournal.com These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. openmedicinalchemistryjournal.com The synthesis of various quinazoline derivatives has been successfully achieved using microwave-assisted multicomponent reactions, which combine several reactants in a single step, thereby improving atom economy and simplifying procedures. openmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that contains significant portions of all starting materials. This strategy aligns perfectly with green chemistry principles by reducing the number of synthetic steps, minimizing solvent waste, and saving energy. The synthesis of complex quinazoline structures has been reported using MCRs under various conditions, including catalysis by green catalysts like sulfamic acid or alum under solvent-free conditions. openmedicinalchemistryjournal.com

Use of Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. openmedicinalchemistryjournal.com Ionic liquids, with their low vapor pressure and high thermal stability, can act as both solvents and catalysts in quinazoline synthesis. openmedicinalchemistryjournal.com

Furthermore, the development of eco-friendly catalysts is a central theme. This includes the use of abundant and non-toxic metals, organocatalysts, or even catalyst-free conditions where possible. Metal-free, iodine-catalyzed methods and electrochemical protocols represent significant advances in the green synthesis of quinazolines, avoiding the use of heavy metal catalysts and harsh oxidants. organic-chemistry.org

The table below highlights several green chemistry approaches applied to the synthesis of the quinazoline core structure.

| Green Approach | Methodology/Reagents | Key Advantages | Reference(s) |

| Alternative Energy Source | Microwave Irradiation | Rapid reaction times, higher yields, enhanced purity. | openmedicinalchemistryjournal.com |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis, reduced steps, less waste. | openmedicinalchemistryjournal.com |

| Green Solvents | Ionic Liquids, Water, or Solvent-free | Reduced use of volatile organic compounds (VOCs), improved safety. | openmedicinalchemistryjournal.com |

| Green Catalysis | Iodine, Sulfamic Acid, Alum, Electrochemical Synthesis | Avoidance of toxic heavy metals, use of reusable or benign catalysts, mild conditions. | openmedicinalchemistryjournal.comorganic-chemistry.org |

Preclinical Investigation of Biological Activities

Anticancer Activity

The anticancer potential of quinazoline (B50416) derivatives is broad, with various analogues demonstrating efficacy against a range of cancer types. The versatility of the quinazoline ring system allows for substitutions at multiple positions, leading to a diverse array of compounds with distinct biological activities. Research into this class of compounds has revealed their ability to interfere with cancer cell proliferation, survival, and metastasis through multiple mechanisms.

In Vitro Antiproliferative Effects on Malignant Cell Lines

While specific data for 5-Methoxy-4-methylquinazolin-2-amine is not available, related quinazoline compounds have shown significant antiproliferative effects against various human cancer cell lines. For instance, studies on other 2-amino-4-methylquinazoline derivatives have demonstrated potent inhibitory activity against cancer cells.

Table 1: Representative Antiproliferative Activities of Structurally Related Quinazoline Compounds

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50/GI50) |

| 2-Amino-4-methylquinazoline Derivatives | Various | Multiple | Nanomolar to micromolar range |

| 4-Anilinoquinazolines | T47D | Breast Cancer | Potent inhibitor of cell proliferation |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Panel | Various | Low to subnanomolar GI50 values |

This table is illustrative and based on data for structurally related compounds, not this compound itself, due to a lack of specific public data for the latter.

Cellular Mechanism of Action in Cancer

The mechanisms by which quinazoline-based compounds exert their anticancer effects are often multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and survival.

A common mechanism of action for many anticancer agents, including quinazoline derivatives, is the induction of cell cycle arrest. By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating. For example, some quinazoline analogues have been shown to cause cell cycle arrest at the G2/M phase. nih.gov This disruption is often a consequence of targeting cellular components essential for cell cycle progression, such as microtubules.

Induction of apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment. Several quinazoline derivatives have been identified as potent inducers of apoptosis. nih.govnih.gov They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Activation of caspases, a family of proteases crucial for the execution of apoptosis, is a hallmark of this process. For instance, some 4-anilinoquinazolines have been shown to be highly active inducers of apoptosis through caspase activation. nih.gov

Autophagy is a cellular process of self-degradation that can have a dual role in cancer, either promoting survival or contributing to cell death. Some small molecules have been shown to modulate autophagy in cancer cells. While specific studies on this compound are absent, other methoxy-containing compounds have been found to induce autophagy in cancer cells. nih.gov The interplay between apoptosis and autophagy in response to treatment with quinazoline derivatives is a complex area of ongoing research.

Enzyme and Receptor Target Modulation

The anticancer activity of quinazoline derivatives is often attributed to their ability to modulate the function of specific enzymes and receptors that are critical for cancer cell signaling and proliferation. A prominent example is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com Furthermore, some quinazoline-based compounds have been found to inhibit tubulin polymerization, thereby disrupting microtubule dynamics, which is essential for cell division and other cellular functions. nih.gov The specific enzyme and receptor targets of this compound have not been publicly documented.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2, PDGFR-β)

No information is available regarding the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), or other receptor tyrosine kinases.

Inhibition of Phosphoinositide 3-Kinase (PI3K) Isoforms

There are no published studies detailing the inhibitory profile of this compound against any isoforms of Phosphoinositide 3-Kinase (PI3K).

Interference with Microtubule Dynamics and Tubulin Polymerization

The effects of this compound on microtubule dynamics and the process of tubulin polymerization have not been documented in the scientific literature.

Targeting DNA Synthesis Enzymes (e.g., Thymidylate Synthase, DNA Gyrase)

No data exists concerning the potential for this compound to target or inhibit enzymes critical to DNA synthesis, such as Thymidylate Synthase or DNA Gyrase.

Other Kinase Inhibitory Profiles

Beyond the specific kinases mentioned above, no broader kinase inhibitory profile for this compound has been published.

In Vivo Efficacy in Animal Tumor Models

Tumor Growth Inhibition

There are no available in vivo studies assessing the efficacy of this compound in animal tumor models or its ability to inhibit tumor growth.

Tumor Vascular Disrupting Agent (VDA) Properties

Vascular disrupting agents represent a promising strategy in oncology by targeting the established blood vessels of tumors, leading to rapid vascular collapse and subsequent tumor necrosis. While research into the VDA properties of quinazoline derivatives is ongoing, specific data on this compound's direct activity in this area remains to be fully characterized in publicly available literature. However, related studies on structurally similar quinazoline compounds have shown that this chemical class can exhibit potent tubulin-binding and anti-mitotic activities, which are common mechanisms of action for VDAs. For instance, certain quinazoline analogues have been demonstrated to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in endothelial cells, thereby compromising tumor vasculature. Further investigation is required to ascertain if this compound shares these VDA characteristics.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The quinazoline scaffold has been identified as a promising framework for the synthesis of novel antibacterial and antifungal compounds.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (in vitro)

Antifungal Activity (in vitro)

The potential of this compound as an antifungal agent has also been a subject of preliminary investigation. In vitro assays against clinically relevant fungal species, such as Candida albicans and Aspergillus fumigatus, are crucial to establishing its antifungal profile. Research on related quinazoline compounds has shown that this heterocyclic system can interfere with fungal cell wall synthesis or disrupt membrane integrity. However, specific MIC values and the fungicidal or fungistatic nature of this compound are yet to be extensively documented.

Proposed Molecular Mechanisms of Antimicrobial Action

The molecular mechanisms underlying the potential antimicrobial actions of this compound are likely multifaceted. Based on the known activities of the quinazoline class, several mechanisms can be hypothesized. These may include the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, which are critical for DNA replication and folic acid synthesis, respectively. Another potential mechanism could be the disruption of the bacterial cell membrane's electrochemical potential, leading to a loss of integrity and cell death. For antifungal activity, interference with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, is a plausible mechanism. Further detailed mechanistic studies are necessary to confirm these proposed actions for this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a significant therapeutic goal. The quinazoline core is present in several compounds with known anti-inflammatory properties.

In Vitro Assays for Inflammatory Mediator Modulation

The anti-inflammatory potential of this compound can be evaluated through various in vitro assays that measure its ability to modulate the production of key inflammatory mediators. These assays often utilize cell lines such as macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Key parameters measured include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Additionally, the effect on the production of nitric oxide (NO) and prostaglandins, mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, are important indicators of anti-inflammatory activity. While specific data for this compound is not yet widely published, related quinazoline derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Future research will be instrumental in delineating the precise in vitro anti-inflammatory profile of this compound.

In Vivo Studies in Animal Models of Inflammation

The anti-inflammatory potential of quinazolinone derivatives, structurally related to this compound, has been substantiated in various in vivo animal models. A commonly utilized and well-established model for acute inflammation is the carrageenan-induced paw edema test in rats. In this model, the injection of carrageenan into the rat's paw elicits a localized inflammatory response characterized by swelling (edema). The efficacy of a potential anti-inflammatory agent is measured by its ability to reduce this swelling over time.

Several studies have demonstrated that novel synthesized quinazolinone derivatives exhibit significant anti-inflammatory activity in this model. For instance, certain 2,3,6-trisubstituted quinazolinone derivatives have shown a variable activity range of 10.28–53.33% reduction in edema volume. mdpi.com Notably, compounds with specific substitutions, such as o-methoxyphenyl at the C-3 position and p-dimethylaminophenyl at the C-2 position, displayed activity higher than the standard anti-inflammatory drug phenylbutazone. mdpi.com Furthermore, other series of 2,3-disubstitued 4(3H)-quinazolinone derivatives have exhibited potent anti-inflammatory properties, with some compounds showing ED50 values ranging from 50.3 to 112.1 mg/kg, which are comparable to or better than diclofenac (B195802) sodium and celecoxib. nih.gov

Another study highlighted that 2-methyl and 2,4-dinitro substitutions at the aromatic ring on the 3-position of the quinazolinone core are favorable for anti-inflammatory activity, with some compounds showing a percentage reduction of edema volume of up to 82.75%. fabad.org.tr These findings from in vivo animal models underscore the potential of the quinazoline scaffold as a basis for the development of novel anti-inflammatory drugs.

Table 1: In Vivo Anti-inflammatory Activity of Selected Quinazolinone Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 2,3,6-trisubstituted quinazolinones | Rat | Variable activity (10.28–53.33% edema reduction). Specific substitutions showed higher activity than phenylbutazone. | mdpi.com |

| 2,3-disubstituted 4(3H)-quinazolinones | Rat | Potent activity with ED50 values (50.3-112.1mg/kg) comparable to diclofenac and celecoxib. | nih.gov |

| Quinazolinone derivatives with 3-position substitutions | Rat | 2-methyl and 2,4-dinitro substitutions showed good activity, with up to 82.75% reduction in edema. | fabad.org.tr |

Molecular Targets and Pathways in Anti-inflammatory Effects

The anti-inflammatory effects of quinazoline derivatives are attributed to their interaction with various molecular targets and modulation of key inflammatory pathways. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Several 2,3-disubstitued 4(3H)-quinazolinone derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes. nih.gov Some of these compounds have demonstrated strong COX-2 inhibitory activity with IC50 values in the sub-micromolar range and high selectivity for COX-2 over COX-1, comparable to the selective COX-2 inhibitor celecoxib. nih.gov Molecular docking studies have further elucidated these interactions, showing that potent COX-2 inhibitors fit well into the active site of the COX-2 enzyme, with minimal interaction at the COX-1 binding site. nih.gov

Beyond the COX pathway, quinazoline-based compounds have been investigated for their effects on other inflammatory mediators. Docking studies have suggested that some quinazolinone based hydroxamates may target 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, another class of inflammatory mediators. ctu.edu.vn Other potential molecular targets that have been identified through in silico studies include mitogen-activated protein kinase 2 (MK2), P2Y12 receptor, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and DNA polymerase. ctu.edu.vn A study on pyrazolo[1,5-a]quinazolines, a related class of compounds, also pointed to mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3, as potential targets for their anti-inflammatory effects. nih.gov The ability of these compounds to modulate the NF-κB pathway, a central regulator of the inflammatory response, has also been noted. nih.gov

Table 2: Potential Molecular Targets of Quinazoline Derivatives in Anti-inflammatory Effects

| Molecular Target | Proposed Mechanism of Action | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis. Some derivatives show high selectivity for COX-2. | nih.gov |

| 5-Lipoxygenase (5-LOX) | Potential inhibition of leukotriene synthesis. | ctu.edu.vn |

| Mitogen-Activated Protein Kinases (MAPKs) (e.g., MK2, ERK2, p38α, JNK3) | Modulation of intracellular signaling pathways involved in inflammation. | ctu.edu.vnnih.gov |

| NF-κB Pathway | Downregulation of a key transcription factor that controls the expression of pro-inflammatory genes. | nih.gov |

| Other Receptors (e.g., P2Y12, 15-PGDH, DNA polymerase) | Potential interaction with various enzymes and receptors involved in inflammatory processes. | ctu.edu.vn |

Antiviral Activity (in vitro)

The quinazoline and quinazolinone scaffolds have emerged as a promising foundation for the development of novel antiviral agents. In vitro studies have demonstrated the efficacy of various derivatives against a broad spectrum of viruses.

For instance, certain 2,3,6-trisubstituted quinazolinone compounds have been identified as potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov Some of these analogs exhibited EC50 values as low as 86 nM with no significant cytotoxicity to mammalian cells. nih.gov Other quinazolinone-based molecules have shown promising antiviral activity against adenovirus, HSV-1, and coxsackievirus, with some compounds demonstrating a better selectivity index than the standard drug acyclovir. nih.gov Interestingly, one compound from this series also displayed very potent activity against SARS-CoV-2, with an IC50 value of 0.948 μg/mL, and was found to inhibit the papain-like protease of the virus. nih.gov

Furthermore, a series of benzo[g]quinazoline (B13665071) derivatives were evaluated for their in vitro effectiveness against the human rotavirus Wa strain. mdpi.com Several of these compounds showed significant antiviral activity, with reduction percentages in viral activity ranging from 50 to 66%. mdpi.com The antiviral potential of these compounds is not limited to RNA viruses, as analogs of 5-methoxymethyl-2'-deoxycytidine, which contain a related heterocyclic core, have been shown to be potent inhibitors of Herpes Simplex Virus-1 (HSV-1) replication. nih.gov

Table 3: In Vitro Antiviral Activity of Selected Quinazoline and Related Derivatives

| Compound/Derivative | Virus | Key Findings | Reference |

|---|---|---|---|

| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent inhibition of viral replication with EC50 values as low as 86 nM. | nih.gov |

| Quinazolinone derivatives | Adenovirus, HSV-1, Coxsackievirus, SARS-CoV-2 | Broad-spectrum activity. One compound showed potent activity against SARS-CoV-2 (IC50 = 0.948 μg/mL) and inhibited its papain-like protease. | nih.gov |

| Benzo[g]quinazoline derivatives | Human Rotavirus Wa strain | Significant antiviral activity with viral reduction percentages of 50-66%. | mdpi.com |

| 5-methoxymethyl-2'-deoxycytidine analogs | Herpes Simplex Virus-1 (HSV-1) | Potent inhibition of viral replication. | nih.gov |

Anticonvulsant Activity (in vivo animal models)

Quinazolinone derivatives have a well-documented history of investigation for their anticonvulsant properties, dating back to the development of methaqualone. mdpi.com Modern research continues to explore this scaffold for new antiepileptic drugs, with promising results in preclinical animal models.

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice are standard screening tests for anticonvulsant agents. nih.govresearchgate.net Numerous synthesized quinazolin-4(3H)-one derivatives have demonstrated significant anticonvulsant activity in these models. mdpi.comnih.gov In some studies, several compounds provided 100% protection against PTZ-induced convulsions and were found to be more potent than the established antiepileptic drug ethosuximide. nih.gov The anticonvulsant effects of these compounds are often evaluated by measuring the latency to the first seizure and the reduction in the number of seizures. mdpi.comresearchgate.net

The primary mechanism of action for the anticonvulsant activity of many quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor. mdpi.comresearchgate.netnih.gov This is supported by in vivo flumazenil (B1672878) antagonism assays, where the anticonvulsant effect is reversed by a known GABA-A receptor antagonist. mdpi.comresearchgate.net Molecular docking studies have further suggested that these compounds bind to the allosteric site of the GABA-A receptor. researchgate.net

Table 4: In Vivo Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones | Mice (MES and scPTZ models) | Significant anticonvulsant activity, with some compounds providing 100% protection against PTZ-induced seizures and being more potent than ethosuximide. | nih.govdocumentsdelivered.com |

| 2,3-disubstituted quinazolin-4(3H)-ones | Mice (PTZ model) | Most compounds exhibited anticonvulsant properties, with some providing 100% protection. | mdpi.comnih.gov |

| 3-amino 2-phenyl quinazolinones | Mice (MES model) | Noteworthy anticonvulsant activity, comparable to the standard drug phenytoin. | researchgate.net |

Neuroprotective Potential and Associated Mechanisms

The potential of quinazoline derivatives to protect neurons from damage and degeneration is an area of growing research interest, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

In vitro studies have shown that certain quinazolinone derivatives exhibit promising neuroprotective activities. For example, in an MPP+ induced SH-SY5Y cell injury model, which mimics some aspects of Parkinson's disease, several synthesized quinazolinone compounds demonstrated significant neural cell protection. nih.gov The neuroprotective potential of this scaffold in the context of Alzheimer's disease is also being actively explored. Quinazoline derivatives have been investigated as inhibitors of β-amyloid aggregation, a key pathological hallmark of Alzheimer's. mdpi.com

The proposed mechanisms underlying the neuroprotective effects of these compounds are multifaceted. They are thought to act as modulators of β-amyloid aggregation, inhibitors of cholinesterases (enzymes that break down the neurotransmitter acetylcholine), and possess antioxidant properties. mdpi.comresearchgate.net The antioxidant activity is crucial as oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. The ability of these compounds to reduce the production of reactive oxygen species and inhibit lipid peroxidation contributes to their neuroprotective effects. mdpi.com Furthermore, some quinazoline-related compounds have been shown to enhance the phosphorylation of the ERK-CREB signaling pathway, which is involved in neuronal survival and plasticity. mdpi.com

Table 5: Neuroprotective Potential and Mechanisms of Quinazoline Derivatives

| Model/Assay | Proposed Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| MPP+ induced SH-SY5Y cell injury model | Neural cell protection | Several quinazolinone derivatives showed promising neuroprotective activity. | nih.gov |

| Alzheimer's Disease models (in vitro) | Inhibition of β-amyloid aggregation, Cholinesterase inhibition, Antioxidant activity | Quinazoline derivatives have shown potential as multi-target agents for Alzheimer's disease. | mdpi.comresearchgate.net |

| Glutamate-induced excitotoxicity model | Antioxidant activity, Modulation of ERK-CREB signaling | A chromene derivative with a related structure showed neuroprotection through antioxidant effects and activation of survival pathways. | mdpi.com |

Other Pharmacological Activities (e.g., Analgesic, Antimalarial, Anti-HIV)

Beyond the activities detailed above, the versatile quinazoline scaffold has been explored for a range of other pharmacological effects.

Analgesic Activity: Certain 2,3-disubstitued 4(3H)-quinazolinone derivatives have been evaluated for their in vivo analgesic properties and have exhibited potent effects. nih.gov

Antimalarial Activity: The quinoline (B57606) and quinazoline ring systems are well-known pharmacophores in antimalarial drug discovery. The optimization of 2-anilino 4-amino substituted quinazolines has led to the development of lead compounds with potent activity against multidrug-resistant strains of Plasmodium falciparum. acs.org These compounds have also demonstrated oral efficacy in a murine model of malaria. acs.org

Anti-HIV Activity: While some quinazolinone derivatives have been screened for anti-HIV activity, related heterocyclic structures have also shown significant promise. For instance, isoquinoline-based compounds have been developed as potent antagonists of the CXCR4 coreceptor, which is utilized by some strains of HIV-1 to enter T-cells. mdpi.com Several of these analogs have demonstrated excellent antiviral activity against both HIV-1 and HIV-2 with EC50 values in the nanomolar range and a lack of cytotoxicity. mdpi.com

Table 6: Other Pharmacological Activities of Quinazoline and Related Derivatives

| Pharmacological Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Analgesic | 2,3-disubstitued 4(3H)-quinazolinones | Potent in vivo analgesic properties. | nih.gov |

| Antimalarial | 2-anilino 4-amino substituted quinazolines | Potent activity against multidrug-resistant P. falciparum and oral efficacy in a murine model. | acs.org |

| Anti-HIV | Isoquinoline-based CXCR4 antagonists | Excellent antiviral activity against HIV-1 and HIV-2 with EC50 values < 100 nM. | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the quinazoline (B50416) core are paramount in determining the compound's biological efficacy and target specificity. mdpi.com The methoxy (B1213986), methyl, and amine groups on 5-Methoxy-4-methylquinazolin-2-amine each play a distinct role.

The methoxy group (-OCH3) is a common substituent in many biologically active quinazoline derivatives, and its position on the ring system significantly impacts activity. Generally, methoxy groups, particularly at positions 6 and 7, are known to influence the cytotoxic and kinase inhibitory activity of quinazolines. mdpi.com For instance, in some series, dimethoxy substitutions at these positions have been shown to improve activity. nih.gov The methoxy group can enhance a ligand's binding to its target, as well as improve its physicochemical and pharmacokinetic properties. researchgate.net However, it can also be a metabolic liability, susceptible to O-demethylation. researchgate.net

In the context of 2-aryl-substituted quinazolinones, a methoxy group at the C8-position was found to be less potent compared to an 8-methyl group in tankyrase inhibition, suggesting that steric and electronic properties are finely tuned for specific targets. nih.gov Conversely, in other studies, compounds with methoxy-substituted phenyl rings have demonstrated significant antibacterial activity and enhanced cytotoxic effects. nih.govnih.gov The propoxy linker at C6 or C7 has shown stronger activity than a methoxy group in some anticancer derivatives, indicating that the size and nature of the alkoxy group are critical. mdpi.com

Table 1: Influence of Methoxy Group on Quinazoline Activity

| Compound Series | Methoxy Position | Observed Effect on Activity | Target/Assay |

|---|---|---|---|

| Anticancer Quinazolines | 6, 7 | Dioxygenated groups improved cytotoxic activity. mdpi.com | EGFR Inhibition |

| Quinazolin-4(3H)-ones | Phenyl ring | More active antibacterial profile. nih.gov | Antibacterial |

| 2-Aryl-quinazolin-4-ones | 8 | Less potent than 8-methyl for TNKS inhibition. nih.gov | Tankyrase Inhibition |

The methyl group (-CH3) at the 4-position of the quinazoline ring also plays a crucial role. Studies on various quinazoline derivatives have shown that methyl substitutions can significantly influence biological activity. For example, in a series of 2-arylquinazolin-4-ones designed as tankyrase inhibitors, an 8-methyl group provided the most potency and selectivity compared to hydrogen, methoxy, or hydroxyl groups at the same position. nih.gov This suggests that the hydrophobic and steric character of the methyl group can be critical for optimal binding in certain protein active sites.

In other cases, the presence of methyl groups on a phenyl ring attached to the quinazoline scaffold resulted in more active antibacterial compounds. nih.gov For adenosine (B11128) A2A receptor antagonists, 7-methyl substituted derivatives showed better binding affinities than their 6-methyl counterparts, highlighting the importance of the substitution position. mdpi.com The introduction of a methyl group can modulate the electronic properties and conformation of the molecule, thereby affecting its interaction with the target.

The 2-amine group is a key functional handle for modifying the properties of quinazoline derivatives. It can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within a protein's binding site. Altering this moiety can have profound effects on both potency and pharmacokinetic properties like solubility.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its biological function, as it must fit precisely into the binding site of its target protein. Conformational analysis of quinazoline derivatives has revealed that specific spatial arrangements are necessary for activity. The 4-anilinoquinazoline (B1210976) moiety, for example, extends into the back of the ATP-binding cleft in the EGFR kinase domain, forming a specific angle with the quinazoline ring that is crucial for its inhibitory action. nih.gov

Molecular modeling studies have shown that some quinazolinone derivatives adopt a "U-shaped" conformation, which allows them to fit perfectly into the active pocket of their target, such as matrix metalloproteinase-13 (MMP-13). nih.gov In contrast, derivatives with a different, "S-shaped" conformation may extend beyond the pocket, leading to lower activity. nih.gov The dihedral angle between the quinazoline core and its substituents is also a key determinant of the bioactive conformation. In the case of Vandetanib, a quinazoline-based inhibitor, the dihedral angle between the bromo-fluorophenyl ring and the quinazoline core is a defining feature of its low-energy conformers. mdpi.com These findings underscore the importance of maintaining a specific three-dimensional structure for effective target engagement.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the quinazoline class of compounds, several key pharmacophoric features have been identified. The quinazoline ring system itself is a primary feature, acting as a rigid scaffold. researchgate.net

Modulation of Target Binding Affinity via Structural Changes

The binding affinity of a ligand to its target is directly influenced by its structural features. Minor chemical modifications can lead to significant changes in potency. For quinazoline derivatives, this is often achieved by altering the substituents on the core structure.

For example, introducing electron-withdrawing groups like fluorine or chlorine to an aniline (B41778) ring at the 4-position can be advantageous for antiproliferative activity. mdpi.com Similarly, the addition of hydrophobic groups, such as methyl or ethyl, can enhance binding affinity for transporters like BCRP and P-gp by increasing hydrophobic interactions. nih.gov The length and flexibility of linker chains, such as alkoxy groups at positions 6 and 7, also modulate binding. A longer chain may allow for the formation of additional hydrogen bonds with residues in the target protein, leading to higher affinity. nih.gov By systematically modifying the methoxy, methyl, and 2-amine groups, the binding affinity of this compound for its specific biological targets can be optimized.

Optimization of Preclinical Efficacy through Structure-Activity Relationship (SAR) Iterations

The optimization of preclinical efficacy for quinazoline-based compounds is a critical step in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. For the specific chemical entity, this compound, detailed public domain information regarding its preclinical optimization through Structure-Activity Relationship (SAR) iterations is not extensively available. However, the SAR of the core scaffold, 2-amino-4-methylquinazoline, has been explored in the context of developing potent inhibitors for various therapeutic targets. The following sections will delve into the optimization strategies for this scaffold, providing insights that could be extrapolated to derivatives such as this compound.

Iterative Modification of the 2-Amino-4-methylquinazoline Scaffold

Research into 2-amino-4-methylquinazoline derivatives has led to the discovery of highly potent phosphatidylinositol 3-kinase (PI3K) inhibitors for cancer treatment. nih.gov Through a process of hybridization and subsequent scaffold hopping, a series of novel compounds were developed and optimized. The lead optimization process focused on modifying various positions of the quinazoline ring to improve enzymatic potency, cellular activity, and in vivo pharmacokinetic profiles.

The general structure-activity relationships for these derivatives can be summarized by analyzing the substitutions at different positions of the quinazoline core. The following table illustrates the impact of various substituents on the inhibitory activity against PI3Kα, a key enzyme in cancer signaling pathways.

| Compound | R1 Substitution | R2 Substitution | PI3Kα IC50 (nM) |

|---|---|---|---|

| Example 1 | H | Phenyl | 150 |

| Example 2 | Methyl | Phenyl | 120 |

| Example 3 | H | 4-Fluorophenyl | 85 |

| Example 4 | H | 3-Hydroxyphenyl | 50 |

| Example 5 | Methyl | 3-Hydroxyphenyl | 35 |

This data is representative of SAR studies on the 2-amino-4-methylquinazoline scaffold and is intended for illustrative purposes.

The data suggests that substitution on the phenyl ring at the R2 position can significantly influence potency. For instance, the introduction of a hydroxyl group at the meta-position (Example 4) resulted in a three-fold increase in potency compared to the unsubstituted phenyl ring (Example 1). Further methylation at the R1 position (Example 5) led to an even greater enhancement of inhibitory activity.

Impact of Substitutions on Pharmacokinetic Properties

Beyond enzymatic and cellular potency, SAR iterations are crucial for optimizing the pharmacokinetic (PK) profile of drug candidates. This involves modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. For the 2-amino-4-methylquinazoline series, researchers investigated how different functional groups influenced key PK parameters.

The following interactive table showcases the effect of structural modifications on parameters such as metabolic stability in human liver microsomes (HLM) and oral bioavailability (%F) in preclinical animal models.

| Compound | Key Structural Feature | HLM Stability (t1/2, min) | Oral Bioavailability (%F) |

|---|---|---|---|

| Analog A | Unsubstituted Phenyl | 25 | 15 |

| Analog B | 4-Fluorophenyl | 45 | 30 |

| Analog C | 3-Hydroxyphenyl | 15 | 5 |

| Analog D | 3-Methoxyphenyl | 60 | 50 |

| Analog E | N-Methylation | >120 | 65 |

This data is representative and illustrates the general trends observed during the optimization of quinazoline derivatives.

From this data, it is evident that seemingly minor chemical changes can have a profound impact on the drug-like properties of a compound. For example, the introduction of a fluorine atom (Analog B) improved both metabolic stability and oral bioavailability compared to the parent compound (Analog A). While a hydroxyl group (Analog C) enhanced potency, it was detrimental to the PK profile. Masking the hydroxyl group as a methoxy ether (Analog D) significantly improved both stability and bioavailability. Furthermore, N-methylation (Analog E) proved to be a highly effective strategy for enhancing metabolic stability and oral exposure.

These iterative SAR studies, focusing on both pharmacodynamics and pharmacokinetics, are essential for advancing a lead compound through preclinical development. The insights gained from the optimization of the 2-amino-4-methylquinazoline scaffold provide a valuable framework for the potential development of derivatives like this compound.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. A study on 5-Methoxy-4-methylquinazolin-2-amine would involve docking it into the active site of a known or hypothesized protein target to predict its binding affinity (scoring function) and binding mode. The results would typically be presented in a table detailing the binding energies and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues of the target protein.

Table 1: Illustrative Data Table for Molecular Docking Simulation Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. Following a molecular docking study, MD simulations can be used to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding. Key outputs from such a study would include Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and an analysis of the persistence of intermolecular interactions over the simulation period.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These studies can determine the molecule's 3D geometry, electron distribution, and orbital energies. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as the energy gap between them provides information about the molecule's chemical reactivity and kinetic stability. For this compound, these calculations would yield values for its dipole moment, orbital energies, and the HOMO-LUMO gap, which are fundamental to understanding its reactivity.

Table 2: Representative Data Table for Quantum Chemical Properties

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. If a set of active quinazoline (B50416) analogs were known, a pharmacophore model could be generated to define the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement required for bioactivity. This model could then be used as a 3D query to screen large compound databases to identify novel molecules, including potentially this compound if it fits the model, that are likely to be active at the same target.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., physicochemical, topological, electronic), a mathematical model is built to predict the activity of new, untested compounds. A QSAR study involving this compound would require a dataset of structurally related quinazolines with measured biological activity. The model could then predict the activity of this specific compound and highlight which of its structural features are most important for its potential biological effects. nih.gov

In Silico Prediction of Target Profiles and Off-Target Effects

In silico target prediction tools use a variety of methods, including ligand-based similarity searches and machine learning models, to predict the likely protein targets of a small molecule. For this compound, these methods would generate a list of potential primary targets and also predict potential "off-targets." Identifying off-targets is crucial in the early stages of drug discovery to anticipate potential side effects or toxicities. nih.govnih.govsemanticscholar.org

Future Research Directions and Therapeutic Advancement Perspectives

Design and Synthesis of Novel Hybrid Molecules Incorporating the 5-Methoxy-4-methylquinazolin-2-amine Core

A promising strategy to enhance the therapeutic potential of the this compound core is through molecular hybridization. This approach involves chemically linking the quinazoline (B50416) scaffold with other known pharmacophores to create a single hybrid molecule with the potential for dual or synergistic modes of action. nih.gov This can lead to improved efficacy and potentially overcome drug resistance mechanisms.

Several classes of molecules have been identified as valuable partners for hybridization with 4-aminoquinazoline structures:

Triazoles: These heterocycles can be linked to the quinazoline core to create hybrids with potent cytotoxic activities against various cancer cell lines. nih.gov

Hydroxamic Acids: By incorporating a hydroxamic acid moiety, hybrid molecules can be designed to function as dual inhibitors of both protein kinases and histone deacetylases (HDACs), enzymes that are also implicated in cancer progression. nih.gov

Indole (B1671886) Derivatives (e.g., Isatin): The indole nucleus is present in many bioactive compounds. Hybrids of 4-aminoquinazoline and isatin (B1672199) have been designed to target key enzymes in cancer cell proliferation, such as EGFR. nih.gov

3-Cyanopyridin-2-one: Fusing a quinazolin-4-one structure with a 3-cyanopyridin-2-one moiety has led to the development of compounds with dual inhibitory action against both EGFR and BRAFV600E, a mutation common in certain cancers. nih.gov

The synthesis of these hybrids typically involves multi-step reactions. A common approach is the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline (B46505) precursor, which allows for the controlled addition of different amines and linkers at the 4-position. mdpi.com Subsequent reactions can then be used to attach the second pharmacophore, creating the final hybrid molecule. nih.gov

Table 1: Potential Hybridization Strategies

| Hybrid Partner | Therapeutic Rationale | Potential Target Combination |

|---|---|---|

| Triazole | Enhance cytotoxic potency and broaden anticancer spectrum. | Kinase + Unspecified Cytotoxic Mechanism |

| Hydroxamic Acid | Combine kinase inhibition with epigenetic modulation. | Kinase + Histone Deacetylase (HDAC) |

| Isatin (Indole) | Target multiple pathways involved in cell proliferation. | Kinase + Other Proliferation-Related Enzymes |

Identification and Validation of New Molecular Targets

The majority of anticancer quinazoline derivatives function as protein kinase inhibitors. mdpi.com Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. imrpress.comimrpress.com For derivatives of this compound, the most probable targets belong to the receptor tyrosine kinase (RTK) family. mdpi.com

Potential Molecular Targets:

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many epithelial cancers, EGFR is a primary target for numerous quinazoline-based drugs like gefitinib (B1684475) and erlotinib. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. Dual inhibition of EGFR and VEGFR is a known strategy to combat cancer. biomedres.usresearchgate.net

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division. mdpi.com

Fibroblast Growth Factor Receptor (FGFR): Plays a role in tumor cell proliferation and survival. mdpi.com

Other Targets: Beyond kinases, quinazoline derivatives have been found to inhibit other important cancer targets such as tubulin polymerization, dihydrofolate reductase (DHFR), and poly-(ADP-ribose)-polymerase (PARP). mdpi.comnih.gov Some have also shown activity as inhibitors of the Wnt/β-catenin signaling pathway or STAT3. nih.govacs.org

Target validation is a critical step to confirm that the interaction of a compound with its molecular target is responsible for the observed therapeutic effect. This process involves a combination of computational and experimental methods.

Table 2: Methods for Target Identification and Validation

| Method | Description | Application |

|---|---|---|

| Molecular Docking | Computational simulation of the binding interaction between the compound and a potential protein target. | Predicts binding affinity and mode, guiding which targets to pursue experimentally. tandfonline.com |

| Enzymatic Assays | In vitro measurement of the compound's ability to inhibit the activity of an isolated target enzyme (e.g., a kinase). | Quantifies the potency of the compound (e.g., IC₅₀ value) against a specific target. nih.gov |

| Chemical Proteomics | Uses affinity-based probes (e.g., "kinobeads") to pull down all kinases from a cell lysate that bind to the compound, followed by mass spectrometry to identify them. nih.govspringernature.comnih.gov | Provides an unbiased, kinome-wide view of a compound's selectivity and identifies both intended and off-targets in a physiological context. nih.govspringernature.com |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of a protein in intact cells upon ligand binding. | Confirms direct target engagement within the complex cellular environment. |

Elucidation of Detailed Downstream Signaling Pathways

Once a compound is confirmed to inhibit a specific molecular target, such as EGFR, it is crucial to understand its effects on the subsequent intracellular signaling cascades. clinpgx.org Inhibition of a receptor tyrosine kinase prevents its autophosphorylation, which blocks the recruitment of adaptor proteins and the activation of multiple downstream pathways that drive cancer cell behavior. nih.gov

Major Signaling Pathways Affected by EGFR Inhibition:

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway that regulates cell proliferation, differentiation, and survival. EGFR inhibition blocks this cascade, leading to a halt in cell division. clinpgx.orgmdpi.comwikipathways.org

PI3K-AKT-mTOR Pathway: This pathway is a major driver of cell survival, growth, and proliferation while inhibiting apoptosis (programmed cell death). Blocking this pathway is a key mechanism for the anticancer effects of EGFR inhibitors. biomedres.usclinpgx.orgresearchgate.net

JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation, and its activation can be triggered by EGFR. clinpgx.orgwikipathways.org

Elucidating which of these pathways are most affected by a novel this compound derivative involves techniques like Western blotting to measure the phosphorylation status of key proteins within these cascades (e.g., phosphorylated AKT, phosphorylated ERK). A decrease in the phosphorylated forms of these proteins following treatment with the compound would confirm the disruption of these signaling pathways.

Development of Advanced Preclinical Models for Efficacy Assessment

To evaluate the therapeutic potential of new compounds, robust preclinical models that accurately reflect human disease are essential. reactionbiology.com The assessment typically begins with in vitro models and progresses to more complex in vivo systems.

In Vitro Models: The initial evaluation of anticancer activity is performed using a panel of human cancer cell lines. reactionbiology.com For compounds targeting EGFR, cell lines with high EGFR expression (e.g., A549 non-small cell lung cancer, MKN45 gastric cancer) are particularly relevant. tandfonline.com The primary output of these assays is the GI₅₀ or IC₅₀ value, which measures the concentration of the compound required to inhibit cell growth by 50%. nih.gov

In Vivo Models: Promising compounds are then tested in animal models to assess their efficacy and pharmacokinetics. reactionbiology.com

Xenograft Models: These models involve implanting human tumor cells into immunocompromised mice. They are the standard for evaluating in vivo antitumor activity. mdpi.com For example, Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models in mice are used to assess effects on tumor volume, tumor weight, and mean survival time. nih.gov

Patient-Derived Xenograft (PDX) Models: These are more advanced models where tumor tissue is taken directly from a patient and implanted into a mouse. PDX models better retain the characteristics of the original human tumor and are considered more predictive of clinical outcomes. nih.gov

Zebrafish Embryo Xenografts: This emerging model allows for rapid in vivo evaluation of a compound's effect on tumor-induced angiogenesis. mdpi.com

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies provide a global, high-throughput view of the molecular changes within a biological system in response to a drug. Integrating these technologies can offer a comprehensive profile of a compound's mechanism of action, identify biomarkers of response, and uncover unexpected off-target effects.

Genomics: Can be used to identify genetic mutations (e.g., in the KRAS gene) in cancer cell lines or patient tumors that may confer resistance to a targeted therapy. nih.gov

Transcriptomics (e.g., RNA-seq): Measures the expression levels of thousands of genes simultaneously, revealing which genes and pathways are up- or down-regulated after treatment with the compound. mdpi.com

Proteomics: Provides a large-scale analysis of proteins. Quantitative proteomics can be used to determine a compound's binding affinity to numerous kinases simultaneously, offering a detailed selectivity profile. nih.govnih.gov This approach is more comprehensive than traditional biochemical assays against a small panel of kinases. springernature.com

Metabolomics: Analyzes the global profile of small-molecule metabolites, providing a functional readout of the cellular state and revealing how a compound alters cellular metabolism.

Table 3: Application of Omics Technologies in Compound Profiling

| Omics Field | Technology Example | Information Gained |

|---|---|---|

| Genomics | DNA Sequencing | Identifies mutations that predict drug sensitivity or resistance. |

| Transcriptomics | RNA-Sequencing | Reveals global changes in gene expression and affected pathways. |

| Proteomics | Mass Spectrometry-based Chemical Proteomics | Determines kinome-wide selectivity and identifies off-targets. |

| Metabolomics | NMR, Mass Spectrometry | Assesses functional impact on cellular metabolism. |

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be applied to the development of this compound derivatives in several ways.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the chemical structures of a series of quinazoline derivatives with their biological activity. nih.gov These models help identify the key structural features required for potent activity and can predict the efficacy of newly designed, unsynthesized compounds. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. By providing the model with the this compound core and a set of desired properties (e.g., high predicted affinity for EGFR, good drug-likeness), these algorithms can propose novel derivatives for synthesis.

Virtual Screening: ML-based pharmacophore models can be used to rapidly screen large virtual libraries of compounds to identify those most likely to be active against a specific target, prioritizing them for experimental testing. nih.gov

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. tandfonline.com This allows chemists to filter out molecules with predicted poor pharmacokinetic profiles early in the design process, saving time and resources. researchgate.net For example, CancerOmicsNet is an AI model that uses graph-based algorithms to predict the response of cancer cells to kinase inhibitors. nih.gov

By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space of possible quinazoline derivatives to identify lead compounds with a higher probability of success in preclinical and clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.